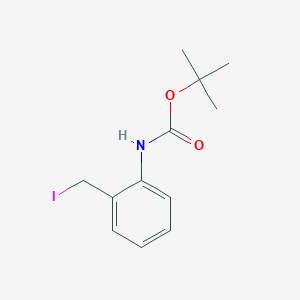
Tert-butyl (2-(iodomethyl)phenyl)carbamate
Vue d'ensemble
Description
Tert-butyl (2-(iodomethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, an iodomethyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(iodomethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(iodomethyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of carbamates, including this compound, often employs large-scale batch reactors. The process involves the careful control of temperature and pressure to optimize yield and purity. The use of automated systems ensures consistent quality and minimizes human error.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-(iodomethyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, while the carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl carbamates.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
Applications De Recherche Scientifique
Tert-butyl (2-(iodomethyl)phenyl)carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl (2-(iodomethyl)phenyl)carbamate involves its ability to act as a protecting group for amines The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine siteThe phenyl ring provides stability and can undergo further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Phenyl carbamate: Another carbamate with a phenyl group, used in similar applications.
N-Boc-hydroxylamine: A related compound used as a protecting group for hydroxylamines.
Uniqueness
Tert-butyl (2-(iodomethyl)phenyl)carbamate is unique due to the presence of the iodomethyl group, which allows for versatile substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, providing more functionalization options compared to simpler carbamates .
Propriétés
Formule moléculaire |
C12H16INO2 |
|---|---|
Poids moléculaire |
333.16 g/mol |
Nom IUPAC |
tert-butyl N-[2-(iodomethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |
Clé InChI |
KCFYELNQMHLDIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC=C1CI |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














